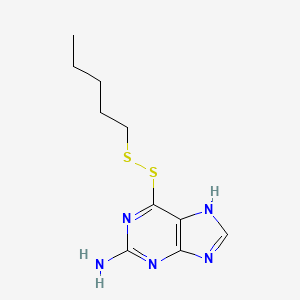
6-(pentyldisulfanyl)-7H-purin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(pentyldisulfanyl)-7H-purin-2-amine is an organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pentyldisulfanyl)-7H-purin-2-amine typically involves the introduction of the pentyldisulfanyl group to a purine precursor. One common method is the nucleophilic substitution reaction where a purine derivative reacts with a pentyldisulfanyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
6-(pentyldisulfanyl)-7H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The pentyldisulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the disulfide bond, yielding thiol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
6-(pentyldisulfanyl)-7H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-(pentyldisulfanyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The pentyldisulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting their function. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
- 6-(butyldisulfanyl)-7H-purin-2-amine
- 6-(hexyldisulfanyl)-7H-purin-2-amine
- 6-(methylthio)-7H-purin-2-amine
Uniqueness
6-(pentyldisulfanyl)-7H-purin-2-amine is unique due to the specific length and structure of its pentyldisulfanyl group. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds with different alkyl chain lengths or functional groups.
特性
CAS番号 |
78263-80-6 |
|---|---|
分子式 |
C10H15N5S2 |
分子量 |
269.4 g/mol |
IUPAC名 |
6-(pentyldisulfanyl)-7H-purin-2-amine |
InChI |
InChI=1S/C10H15N5S2/c1-2-3-4-5-16-17-9-7-8(13-6-12-7)14-10(11)15-9/h6H,2-5H2,1H3,(H3,11,12,13,14,15) |
InChIキー |
GBZPUCHTLAAREO-UHFFFAOYSA-N |
正規SMILES |
CCCCCSSC1=NC(=NC2=C1NC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
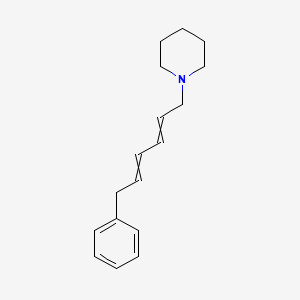
![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)


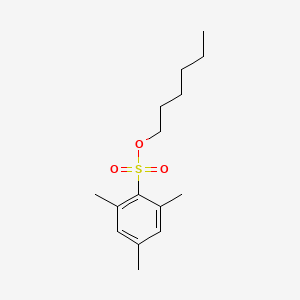
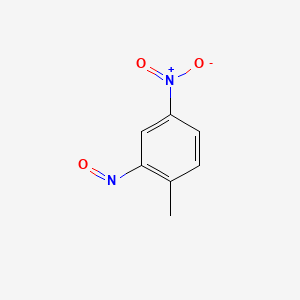
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)


![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)
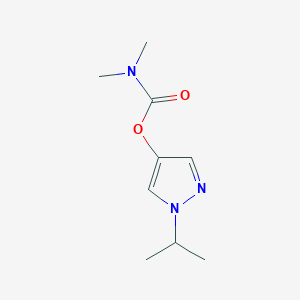
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
